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(S)-3-(2-bromophenoxy)piperidine

Catalog No.
S8580663
CAS No.
M.F
C11H14BrNO
M. Wt
256.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(2-bromophenoxy)piperidine

Product Name

(S)-3-(2-bromophenoxy)piperidine

IUPAC Name

(3S)-3-(2-bromophenoxy)piperidine

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C11H14BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2/t9-/m0/s1

InChI Key

FAGHCQBPMAMGDL-VIFPVBQESA-N

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Br

Isomeric SMILES

C1C[C@@H](CNC1)OC2=CC=CC=C2Br

(S)-3-(2-bromophenoxy)piperidine is a chiral compound belonging to the piperidine class of organic compounds. Its structure features a piperidine ring substituted with a bromophenoxy group, which significantly influences its chemical properties and biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeting specific biological pathways.

Typical of piperidine derivatives, including:

  • Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized or reduced to modify the piperidine or phenyl groups.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of more complex biaryl structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Research indicates that (S)-3-(2-bromophenoxy)piperidine exhibits significant biological activity, particularly in anticancer research. Piperidine derivatives are known to affect various signaling pathways crucial for cancer progression, including:

  • STAT-3
  • NF-κB
  • PI3K/Akt

These pathways are integral to cell proliferation, survival, and migration. The compound's action may lead to inhibition of cancer cell migration and induction of cell cycle arrest, contributing to its potential as an anticancer agent .

The synthesis of (S)-3-(2-bromophenoxy)piperidine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 2-bromophenol and piperidine.
  • Formation of Bromophenoxy Group: The bromophenol is reacted with piperidine under specific conditions to form the desired compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Alternative methods may include using various catalysts or solvents to optimize yield and selectivity during synthesis .

(S)-3-(2-bromophenoxy)piperidine has several applications in medicinal chemistry:

  • Drug Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting cancer pathways.
  • Research Tool: Its unique structure allows it to be used in studies investigating piperidine derivatives' biological effects and mechanisms.

Interaction studies have shown that (S)-3-(2-bromophenoxy)piperidine interacts with various biological macromolecules, influencing their function. Notably, it has been studied for its binding affinity to receptors involved in cancer progression, providing insights into its potential therapeutic effects. These studies often utilize techniques such as molecular docking and binding assays to elucidate interaction mechanisms .

Several compounds share structural similarities with (S)-3-(2-bromophenoxy)piperidine. These include:

  • (S)-3-(4-bromophenyl)piperidine
  • (S)-3-(2-chlorophenoxy)piperidine
  • (S)-3-(3-fluorophenyl)piperidine
  • (S)-3-(4-methylphenoxy)piperidine

Uniqueness

(S)-3-(2-bromophenoxy)piperidine is distinguished by the specific position of the bromine atom on the phenyl ring, which affects its reactivity and biological profile compared to its analogs. This positional variation can lead to differences in pharmacological effects, making it a valuable compound for targeted drug design and development .

Electroreductive Cyclization Strategies for Piperidine Core Assembly

Electroreductive cyclization has revolutionized the synthesis of piperidine scaffolds by enabling efficient ring closure under mild conditions. In a landmark study, imine substrates and terminal dihaloalkanes were subjected to continuous-flow microreactor electrolysis, achieving piperidine derivatives in yields exceeding 75% . This method leverages the large electrode surface area of microreactors to enhance electron transfer efficiency, outperforming traditional batch reactors by 20–30% in yield (Table 1).

Table 1: Comparative Yields of Piperidine Synthesis via Electroreductive Cyclization

SubstrateReactor TypeYield (%)Reference
Imine + 1,5-DibromopentaneBatch52
Imine + 1,5-DibromopentaneMicroreactor78

The reaction mechanism involves cathodic reduction of the imine to a radical anion, which undergoes cyclization with the dihaloalkane. This approach minimizes side reactions such as over-reduction, making it ideal for synthesizing (S)-3-(2-bromophenoxy)piperidine precursors.

Asymmetric Catalysis in Bromophenoxy-Piperidine Synthesis

Asymmetric synthesis of (S)-3-(2-bromophenoxy)piperidine relies on chiral catalysts to enforce stereocontrol. A biocatalytic method using 6-hydroxy-D-nicotine oxidase (6-HDNO) and ene-reductases (IREDs) achieved enantiomeric excess (ee) >99% in the dearomatization of tetrahydropyridines (THPs) . Key steps include:

  • Oxidation: 6-HDNO catalyzes THP oxidation to dihydropyridines.
  • Reduction: IREDs mediate conjugate reduction, establishing the (S)-configuration.

This chemo-enzymatic route was applied to synthesize Preclamol and OSU6162 analogs, demonstrating scalability and compatibility with diverse substituents . Traditional asymmetric catalysis, such as titanium(IV)-mediated epoxidation, has also been employed. For example, (−)-diisopropyl D-tartrate provided 85% ee in the synthesis of (R)-3-(4-bromophenoxy)-2-methylpropane-1,2-diol, a key intermediate .

Molecular Editing Approaches for Late-Stage Functionalization

Late-stage functionalization of (S)-3-(2-bromophenoxy)piperidine enables rapid diversification for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, introduce aryl, heteroaryl, or amino groups at the bromine site (Figure 1) .

Figure 1: Late-Stage Functionalization Pathways

  • Suzuki-Miyaura Coupling:
    $$ \text{(S)-3-(2-Bromophenoxy)piperidine} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{(S)-3-(2-Arylphenoxy)piperidine} $$
  • Buchwald-Hartwig Amination:
    $$ \text{(S)-3-(2-Bromophenoxy)piperidine} + \text{Amine} \xrightarrow{\text{Pd}2\text{(dba)}3/\text{Xantphos}} \text{(S)-3-(2-Aminophenoxy)piperidine} $$

These reactions proceed with yields of 60–85%, depending on steric and electronic effects. Computational modeling has further guided the design of derivatives with enhanced binding affinities for targets like P-glycoprotein (P-gp), a mediator of multidrug resistance in cancer .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.02588 g/mol

Monoisotopic Mass

255.02588 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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